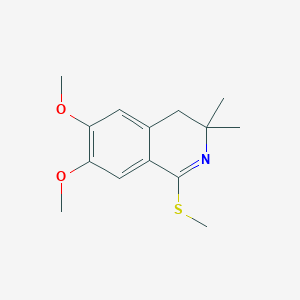![molecular formula C27H22N2O10S2 B390289 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B390289.png)
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with the molecular formula C27H22N2O10S2 . This compound is characterized by the presence of nitrophenyl and sulfonyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE involves multiple steps, typically starting with the preparation of intermediate compounds that contain the nitrophenyl and sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of new compounds.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biochemical pathways and enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of certain polymers and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrophenyl and sulfonyl groups can form bonds with various enzymes and proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other nitrophenyl and sulfonyl derivatives, such as:
- 4-(4-Nitrophenylsulfonyl)aniline
- 4-(4-Nitrobenzenesulfonyl)phenylamine
- 4-(4-Nitrophenylsulfonyl)benzenamine
These compounds share similar functional groups but differ in their overall structure and reactivity. The unique combination of nitrophenyl and sulfonyl groups in 4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE contributes to its distinct chemical behavior and applications .
Propiedades
Fórmula molecular |
C27H22N2O10S2 |
|---|---|
Peso molecular |
598.6g/mol |
Nombre IUPAC |
[4-[2-[4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C27H22N2O10S2/c1-27(2,19-3-11-23(12-4-19)38-40(34,35)25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)39-41(36,37)26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 |
Clave InChI |
FACHCSCYMPCYTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390207.png)

![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)
![3,4-Dibromo-2-{[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390213.png)


![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![4-Chloro-2-{[(2-phenylethyl)imino]methyl}phenol](/img/structure/B390220.png)
![2,4-dibromo-6-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B390221.png)
![1-(1-Adamantyl)-2-[(4'-bromo[1,1'-biphenyl]-4-yl)oxy]ethanone](/img/structure/B390222.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![4-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B390224.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)
![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
